2,2-Difluoroethanesulfonyl chloride

説明

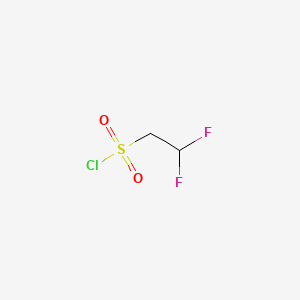

2,2-Difluoroethanesulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by two fluorine atoms attached to the second carbon of the ethane backbone and a sulfonyl chloride (-SO₂Cl) functional group. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals, due to their reactivity in forming sulfonamides, sulfonate esters, and other derivatives .

特性

IUPAC Name |

2,2-difluoroethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2O2S/c3-8(6,7)1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNIHKYYNJGJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292547 | |

| Record name | 2,2-Difluoroethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033906-60-3 | |

| Record name | 2,2-Difluoroethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033906-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoroethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoroethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

2,2-Difluoroethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-difluoroethanol with thionyl chloride (SOCl₂) under controlled conditions . The reaction typically proceeds as follows:

HCF2CH2OH+SOCl2→HCF2CH2SO2Cl+HCl+SO2

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes, to ensure high yield and purity .

化学反応の分析

2,2-Difluoroethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonyl derivatives.

Oxidation and Reduction: While it is primarily used in substitution reactions, it can also participate in oxidation-reduction reactions under specific conditions.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-difluoroethanesulfonic acid and hydrochloric acid.

Common reagents used in these reactions include bases like pyridine or triethylamine, and solvents such as dichloromethane or acetonitrile . The major products formed depend on the specific nucleophile or reagent used in the reaction.

科学的研究の応用

Organic Synthesis

2,2-Difluoroethanesulfonyl chloride serves as an important building block in organic synthesis. Its reactivity allows for the introduction of difluoroethanesulfonyl groups into various organic molecules, which can modify their chemical properties and biological activities. It has been utilized in the synthesis of compounds targeting hepatitis C virus non-structural proteins, showcasing its potential in antiviral drug development .

Pharmaceutical Development

The compound has been explored for its role in developing pharmaceuticals due to its unique fluorinated structure, which may enhance binding properties and biological efficacy compared to non-fluorinated counterparts. It has been involved in synthesizing cyclopropyl-fused indolobenzazepine compounds, which are being investigated for their activity against hepatitis C virus .

Agrochemicals

In agrochemical research, this compound is used to synthesize herbicides and pesticides that require specific functional groups for enhanced activity and selectivity against target pests.

While this compound itself does not exhibit direct biological activity, it plays a crucial role as an intermediate that can influence the biological activity of the final synthesized compounds. Studies are ongoing to assess its interactions with biomolecules, such as amino acids and proteins, which could lead to the development of new therapeutic agents .

Case Study 1: Synthesis of Antiviral Agents

In a study focused on synthesizing antiviral agents against hepatitis C virus non-structural proteins, researchers utilized this compound to create novel compounds that demonstrated improved binding affinity and activity compared to existing drugs. The synthesized compounds were evaluated through in vitro assays that indicated significant antiviral activity .

Case Study 2: Development of Specialty Agrochemicals

Another study highlighted the use of this compound in developing new herbicides. The research involved synthesizing various derivatives that exhibited enhanced efficacy against resistant weed species. Field trials demonstrated that these new formulations outperformed traditional herbicides in terms of both effectiveness and environmental safety .

作用機序

The mechanism of action of 2,2-difluoroethanesulfonyl chloride primarily involves its reactivity as an electrophile. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

類似化合物との比較

Structural and Molecular Comparisons

The following table compares 2,2-Difluoroethanesulfonyl chloride (inferred structure) with structurally related sulfonyl chlorides:

Key Observations:

- Fluorine Substitution : Increasing fluorine atoms (e.g., trifluoro vs. difluoro derivatives) enhances electronegativity and reactivity, influencing reaction kinetics and stability .

- Aromatic vs. Aliphatic : Aromatic derivatives (e.g., ) exhibit distinct reactivity in electrophilic substitutions compared to aliphatic analogs.

Reactivity and Functional Differences

- Electrophilic Character: The sulfonyl chloride group (-SO₂Cl) is highly electrophilic. Fluorine substituents increase electron-withdrawing effects, accelerating nucleophilic substitution reactions. For example, 2,2,2-Trifluoroethanesulphonyl chloride reacts faster than non-fluorinated analogs due to stronger inductive effects .

- Thermal Stability : Aliphatic difluoro derivatives (e.g., Difluoromethanesulfonyl chloride) are generally more stable than trifluoro or cyclopropane-containing analogs, which may decompose under harsh conditions .

- Hydrolytic Sensitivity : Fluorinated sulfonyl chlorides hydrolyze to sulfonic acids, with reaction rates influenced by fluorine positioning. Bulkier substituents (e.g., cyclohexyl in ) may slow hydrolysis compared to linear chains.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and handling practices for 2,2-Difluoroethanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Protective Equipment : Use gloves (nitrile or neoprene), safety goggles, and lab coats to avoid skin/eye contact. Ensure fume hoods are used during synthesis or reactions to prevent inhalation .

- Storage : Store in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis or decomposition. Regularly inspect containers for leaks .

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents, followed by rinsing with copious water .

Q. What synthetic routes are commonly employed to prepare this compound, and what parameters are critical for yield optimization?

- Methodological Answer :

- Synthesis : Typically synthesized via chlorosulfonation of 2,2-difluoroethane using chlorosulfonic acid. Alternative routes include thiol oxidation followed by chlorination .

- Critical Parameters :

- Temperature : Maintain reaction temperatures between –10°C and 5°C to suppress side reactions (e.g., sulfone formation).

- Solvent Choice : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and improve selectivity .

- Purity of Reagents : Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for verifying fluorine substitution patterns ( ppm for CF groups). NMR confirms absence of organic impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., sulfonic acids) .

- Elemental Analysis : Validate Cl/F ratios via combustion analysis or ion chromatography .

Advanced Research Questions

Q. How do electronic effects of the difluoro substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insights : The electron-withdrawing CF group enhances the electrophilicity of the sulfur atom, accelerating reactions with nucleophiles (e.g., amines, alcohols). Computational studies (DFT) predict activation barriers and regioselectivity in SN pathways .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., ethanesulfonyl chloride) using kinetic assays. Monitor intermediates via in-situ IR spectroscopy .

Q. What strategies mitigate side reactions (e.g., hydrolysis or sulfonate formation) during the use of this compound in aqueous-phase reactions?

- Methodological Answer :

- Buffered Conditions : Conduct reactions in pH-controlled buffers (pH 4–6) to slow hydrolysis. Use scavengers (e.g., molecular sieves) to absorb water .

- Low-Temperature Sonication : Ultrasonic agitation at 0–5°C improves dispersion and reduces reaction time, minimizing exposure to moisture .

- Alternative Solvents : Switch to polar aprotic solvents (e.g., THF) with phase-transfer catalysts to enhance reactivity in biphasic systems .

Q. How can contradictory data on the thermal stability of this compound be resolved through systematic analysis?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. humid atmospheres to identify moisture-dependent degradation .

- Accelerated Aging Studies : Store samples at elevated temperatures (40–60°C) and monitor purity via HPLC. Fit data to Arrhenius models to predict shelf-life .

- Controlled Atmosphere DSC : Differential scanning calorimetry under nitrogen vs. air reveals oxidative decomposition pathways .

Q. What role does this compound play in synthesizing biologically active sulfonamide derivatives, and how are these applications optimized?

- Methodological Answer :

- Sulfonamide Synthesis : React with primary/secondary amines in dichloromethane at 0°C. Purify via recrystallization (ethanol/water) to remove unreacted chloride .

- Biological Screening : Assess derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorometric assays. Optimize substituent geometry via molecular docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。